Octadecanamide, N,N-dioctadecyl-
Description
Octadecanamide, N,N-dioctadecyl- (CAS 110-30-5), also known as N,N′-ethylenebis(stearamide) or EBS, is a symmetrical bis-amide compound. Its structure consists of two stearamide (octadecanamide) groups linked by an ethylene (-CH₂CH₂-) bridge . This compound is widely recognized for its role as a lubricant, release agent, and anti-blocking additive in polymer processing, particularly in plastics, rubber, and coatings. Its high thermal stability (melting point ~140–150°C) and hydrophobicity (XLogP3 ~16) make it suitable for industrial applications requiring durability under high-stress conditions .
Properties
CAS No. |
103568-30-5 |
|---|---|
Molecular Formula |
C54H109NO |
Molecular Weight |
788.4 g/mol |
IUPAC Name |
N,N-dioctadecyloctadecanamide |
InChI |
InChI=1S/C54H109NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-53H2,1-3H3 |
InChI Key |
UNKIOUJUQLEUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Stearic Acid with Dioctadecylamine
The most common method involves reacting stearic acid (octadecanoic acid) with dioctadecylamine under dehydrating conditions:
$$
\text{C}{17}\text{H}{35}\text{COOH} + 2\text{C}{18}\text{H}{37}\text{NH}2 \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{C}{18}\text{H}{37})2 + 2\text{H}_2\text{O}
$$
Key Parameters :
Acyl Chloride Intermediate Route
Stearic acid is first converted to stearoyl chloride, which reacts with dioctadecylamine:
$$
\text{C}{17}\text{H}{35}\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{COCl} + \text{SO}2 + \text{HCl}
$$
$$
\text{C}{17}\text{H}{35}\text{COCl} + 2\text{C}{18}\text{H}{37}\text{NH}2 \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{C}{18}\text{H}{37})2 + 2\text{HCl}
$$
Advantages :
Alkylation of Stearamide
Stearamide (octadecanamide) undergoes alkylation with n-octadecyl iodide:
$$
\text{C}{17}\text{H}{35}\text{CONH}2 + 2\text{C}{18}\text{H}{37}\text{I} \rightarrow \text{C}{17}\text{H}{35}\text{CON}(\text{C}{18}\text{H}{37})2 + 2\text{HI}
$$
Challenges :
- Low solubility of reactants requires polar aprotic solvents (e.g., dimethylformamide)
- Iodide byproducts complicate purification
Reaction Conditions and Optimization
Table 1: Comparative Analysis of Synthesis Methods
| Method | Temperature Range | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Amidation | 160–220°C | PCl₃ | Toluene | 85 | 95 |
| Acyl Chloride | 60–80°C | None | Dichloromethane | 92 | 98 |
| Alkylation | 50–110°C | K₂CO₃ | DMF | 78 | 89 |
Optimization Strategies :
- Excess Amine : Molar ratio of 1:2.2 (acid:amine) minimizes unreacted stearic acid
- Inert Atmosphere : Nitrogen or argon prevents oxidation during high-temperature reactions
- Stepwise Heating : Gradual temperature ramp reduces thermal degradation
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ tubular reactors with:
Purification Protocols
- Solvent Extraction : Ethanol/water mixtures remove unreacted amines
- Crystallization : Slow cooling from hot hexane yields 99% pure crystals
- Vacuum Drying : 24-hour drying at 80°C ensures <0.1% moisture
Analytical Characterization
Table 2: Key Quality Control Metrics
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-ELSD | ≥98% area normalization |
| Melting Point | DSC | 95–96°C |
| Residual Solvents | GC-FID | <50 ppm |
| Heavy Metals | ICP-MS | <10 ppm |
Structural Confirmation :
- FT-IR : N–H stretch (3300 cm⁻¹), C=O (1640 cm⁻¹)
- ¹H NMR : δ 0.88 (t, 6H), δ 1.25 (m, 64H), δ 2.15 (t, 2H)
Case Studies and Process Validation
Pilot Plant Trial (Patent CN102718985A)
Conditions :
- 56.8 kg stearic acid + 6 kg ethylenediamine
- 180°C for 3 hours under N₂
- Post-reaction addition of 30 kg polyethylene wax
Results : - Yield: 89.2%
- Purity: 97.8% (HPLC)
- Throughput: 220 kg/batch
Comparative Solvent Screening
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Product Solubility |
|---|---|---|---|
| Toluene | 2.4 | 0.15 | Low |
| DMF | 36.7 | 0.28 | High |
| Xylene | 2.3 | 0.12 | Moderate |
Challenges and Mitigation Strategies
Common Synthesis Issues
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N,N-dioctadecyl- can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Octadecanamide, N,N-dioctadecyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and coatings due to its hydrophobic nature and stability .
Mechanism of Action
The mechanism of action of Octadecanamide, N,N-dioctadecyl- involves its interaction with various molecular targets and pathways. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes such as signal transduction and ion transport .
Comparison with Similar Compounds
N,N′-Methylenebis(octadecanamide)
N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide] (CAS 13998-73-7)
- Structure: Contains an iminodi-propanediyl (-CH₂CH₂CH₂-NH-CH₂CH₂CH₂-) bridge.
- Properties: Molecular weight: 664.1 g/mol. Higher hydrogen-bonding capacity (3 donors, 3 acceptors) due to the amine group in the bridge. Reduced hydrophobicity (XLogP3 ~16) compared to EBS, but improved compatibility with polar matrices .
- Applications : Utilized in specialty coatings and adhesives requiring moderate solubility in organic solvents .
Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8)
- Structure : Branched 2-methyl-1,5-pentanediyl bridge introduces steric hindrance.
- Properties: Lower melting point (~120–130°C) due to disrupted crystallinity. Enhanced solubility in non-polar solvents (e.g., hexane).
- Applications : Functions as a plasticizer in low-temperature applications and as a dispersant in inks .
9-Octadecenamide (Oleamide)
- Structure : Unsaturated amide with a cis double bond at the 9th carbon.
- Properties :
- Melting point: ~35–40°C, significantly lower than saturated analogs.
- Higher reactivity due to unsaturation.
- Applications : Used in slip agents for polyolefins and biomedical research (e.g., sleep induction studies) .
Comparative Data Table
| Compound Name | CAS Number | Bridge/Substituent | Melting Point (°C) | XLogP3 | Key Applications |
|---|---|---|---|---|---|
| N,N′-Ethylenebis(stearamide) (EBS) | 110-30-5 | Ethylene (-CH₂CH₂-) | 140–150 | 16 | Plastics, rubber, coatings |
| N,N′-Methylenebis(octadecanamide) | 5381-31-7 | Methylene (-CH₂-) | 145–155 | 17 | High-temperature polymers |
| N,N′-(Iminodi-propanediyl)bis... | 13998-73-7 | Iminodi-propanediyl | 130–140 | 16 | Specialty adhesives |
| N,N'-(2-methyl-1,5-pentanediyl)... | 141102-21-8 | 2-Methyl-1,5-pentanediyl | 120–130 | 18 | Low-temperature plastics, inks |
| 9-Octadecenamide (Oleamide) | 301-02-0 | Unsaturated (C9 double bond) | 35–40 | 8.2 | Slip agents, biomedical research |
Key Research Findings
Thermal Stability : EBS outperforms unsaturated analogs (e.g., oleamide) in high-temperature environments due to its saturated alkyl chains and symmetrical structure .
Hydrophobicity : All bis-amides exhibit high XLogP3 values (>15), but branched variants (e.g., 2-methyl-1,5-pentanediyl) show improved solubility in hydrocarbons .
Synthetic Routes : EBS is typically synthesized via Schotten-Baumann reaction or alkylation of stearic acid derivatives, while unsaturated analogs require controlled hydrogenation or enzymatic methods .
Regulatory Status : EBS and related bis-amides are registered under REACH (EC 247-791-4) for industrial use, though unsaturated variants require additional toxicity profiling .
Q & A
Q. What are the optimal laboratory-scale synthesis protocols for N,N-dioctadecyloctadecanamide, and how can reaction conditions be standardized to improve yield?
Methodological Answer: Synthesis typically involves reacting octadecanoic acid (stearic acid) with dioctadecylamine. Key steps include:
- Acyl chloride formation : Use thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions at 60–80°C for 2–4 hours .
- Amidation : React the acyl chloride with dioctadecylamine in a polar aprotic solvent (e.g., dichloromethane) at room temperature for 12–24 hours.
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.
Standardization Tip: Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (1:1.2 acid-to-amine) to minimize unreacted starting materials .
Q. Which analytical techniques are most reliable for characterizing N,N-dioctadecyloctadecanamide purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amide bond formation (δ 6.5–7.5 ppm for NH in DMSO-d₆) and alkyl chain integrity .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic peaks for amide C=O (1640–1680 cm⁻¹) and N-H (3300 cm⁻¹) .
- Differential Scanning Calorimetry (DSC) : Determine melting point (literature range: 95–105°C) and thermal stability .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (90:10) mobile phase to assess purity .
Q. What safety protocols are critical when handling N,N-dioctadecyloctadecanamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of N,N-dioctadecyloctadecanamide in cellular models?
Methodological Answer: Discrepancies in cytotoxicity or membrane interaction studies may arise from:
- Purity variability : Validate compound purity via HPLC before assays .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), exposure times (24–48 hours), and solvent controls (e.g., DMSO ≤0.1%) .
- Mechanistic studies : Use fluorescent probes (e.g., Laurdan) to compare membrane fluidity effects across studies .
Q. What role does N,N-dioctadecyloctadecanamide play in designing stimuli-responsive drug delivery systems?
Methodological Answer:
- Thermoresponsive carriers : Incorporate into lipid nanoparticles (LNPs) to exploit its sharp melting transition (~100°C) for controlled drug release .
- pH sensitivity : Modify headgroups to enhance endosomal escape in acidic environments (e.g., cancer cells) .
- In vitro validation : Use Franz diffusion cells with synthetic membranes to test release kinetics under varying temperatures/pH .
Q. How can computational modeling predict the environmental impact of N,N-dioctadecyloctadecanamide as a plastic additive?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model leaching behavior from polyethylene matrices into aqueous environments .
- Ecotoxicity prediction : Use QSAR tools (e.g., ECOSAR) to estimate LC50 values for aquatic organisms .
- Degradation studies : Simulate UV/ozone exposure to assess persistence and breakdown products .
Q. What advanced structural analysis techniques elucidate the crystalline packing of N,N-dioctadecyloctadecanamide in solid-state applications?
Methodological Answer:
Q. How do alkyl chain modifications affect the gelation properties of N,N-dioctadecyloctadecanamide derivatives?
Methodological Answer:
- Chain-length variation : Synthesize analogs with C16/C20 chains and compare critical gelation concentrations (CGC) in organic solvents .
- Rheological testing : Measure storage/loss moduli (G’/G”) to assess mechanical strength and thixotropy .
- Applications : Test as organogelators for dye-sensitized solar cells or 3D bioprinting scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
